An In-depth Technical Guide to Ethyl 3-(diethylamino)acrylate: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to Ethyl 3-(diethylamino)acrylate: Synthesis, Reactivity, and Applications
Executive Summary
Ethyl 3-(diethylamino)acrylate is a versatile bifunctional molecule possessing the reactivity of both an α,β-unsaturated ester and an enamine. This unique electronic structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic systems. Its utility is most prominently demonstrated in the pharmaceutical and agrochemical industries as a key building block for quinolone-based antibacterial agents and various fungicides. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an exploration of its characteristic reactivity, and a discussion of its primary applications. All methodologies are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes in a research and development setting.
Molecular Identity and Physicochemical Properties
Ethyl 3-(diethylamino)acrylate is characterized by an ethyl ester group conjugated with a carbon-carbon double bond, which is, in turn, substituted with a diethylamino group at the β-position. This enamine-ester system dictates its physical and chemical properties.
The molecule exists as a mixture of (E) and (Z) isomers, with the (E)-isomer generally being the more stable. The data presented below corresponds to the most commonly encountered form of the compound.
Table 1: Physicochemical Properties of Ethyl 3-(diethylamino)acrylate and its Dimethyl Analog
| Property | Value for Ethyl 3-(diethylamino)acrylate | Value for Ethyl 3-(dimethylamino)acrylate (for comparison) | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | C₇H₁₃NO₂ | N/A |
| Molecular Weight | 171.24 g/mol | 143.18 g/mol | [1] |
| CAS Number | 617-64-1 | 924-99-2 / 1117-37-9 | N/A |
| Appearance | Colorless to yellow liquid | Clear yellow to light orange liquid | [2] |
| Boiling Point | 88 °C @ 6 mmHg | 186 °C (atm)[3] / 118-121 °C @ 7.5 mmHg[4] | N/A |
| Density | Not available | ~0.995 g/cm³ @ 20 °C | [3] |
| Solubility | Not available | Slightly soluble in water (90 g/L @ 25 °C) | [3][4] |
| Flash Point | Not available | > 110 °C |
Note: Due to the prevalence of data for the dimethyl analog, its properties are included for comparative purposes. Researchers should anticipate similar, but not identical, characteristics for the diethyl compound.
Spectroscopic Characterization
3.1 ¹H NMR Spectroscopy (Expected) In a solvent like CDCl₃, the proton NMR spectrum is expected to show:
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Vinyl Protons: Two characteristic doublets in the olefinic region. The proton at C2 (α to the carbonyl) would be further downfield due to the ester's electron-withdrawing effect, likely around 4.5-5.0 ppm. The proton at C3 (β to the carbonyl) would be further upfield, influenced by the electron-donating amine, likely around 7.2-7.6 ppm. The large coupling constant (J ≈ 12-15 Hz) would confirm a trans relationship.
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Diethylamino Group: A quartet around 3.2-3.4 ppm for the two methylene (-NCH₂-) groups, coupled to the methyl protons. A triplet around 1.1-1.2 ppm for the six methyl (-CH₃) protons.
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Ethyl Ester Group: A quartet around 4.0-4.2 ppm for the oxo-methylene (-OCH₂-) group, coupled to the methyl protons. A triplet around 1.2-1.3 ppm for the three methyl (-CH₃) protons.
3.2 ¹³C NMR Spectroscopy (Expected) The carbon NMR spectrum would be characterized by:
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Carbonyl Carbon: A signal in the downfield region, typically ~167-170 ppm.
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Olefinic Carbons: The C3 carbon, directly attached to the nitrogen, would be significantly downfield (~145-150 ppm). The C2 carbon would appear more upfield (~95-100 ppm).
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Diethylamino Carbons: Methylene carbons (-NCH₂-) around 40-45 ppm and methyl carbons (-CH₃) around 12-15 ppm.
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Ethyl Ester Carbons: The oxo-methylene carbon (-OCH₂-) at ~60 ppm and the methyl carbon (-CH₃) at ~14 ppm.
3.3 Infrared (IR) Spectroscopy (Expected) The IR spectrum provides key functional group information:
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C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ , characteristic of a conjugated ester.
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C=C Stretch: A strong absorption band around 1600-1620 cm⁻¹ , which is shifted to a lower wavenumber and intensified by conjugation with the amine.
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C-N Stretch: A moderate band around 1150-1250 cm⁻¹ .
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C-O Stretch: A strong band in the fingerprint region, typically around 1250-1300 cm⁻¹ .
Synthesis and Purification
4.1 Reaction Principle: The Michael Addition
The most direct and widely used synthesis of Ethyl 3-(diethylamino)acrylate is the conjugate (or Michael) addition of diethylamine to ethyl propiolate. This reaction is highly efficient and proceeds readily. The causality behind this choice is the electrophilic nature of the β-carbon of the alkyne, which is activated by the electron-withdrawing ethyl ester group. The nucleophilic diethylamine readily attacks this site, leading to the formation of the enamino ester product. The reaction is typically exothermic.
4.2 Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution, confirmed by the spectroscopic characterization outlined in Section 3.0, validates the procedure.
Materials & Equipment:
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Ethyl propiolate (0.2 mol)
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Diethylamine (0.2 mol)
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Anhydrous Ethyl Alcohol (250 mL)
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500 mL Round-bottom flask with magnetic stirrer
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Dropping funnel
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Rotary evaporator
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Short-path distillation apparatus (Vigreux column recommended)
Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (19.6 g, 0.2 mol) in 150 mL of anhydrous ethyl alcohol.
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Nucleophile Addition: Prepare a solution of diethylamine (14.6 g, 0.2 mol) in 100 mL of ethyl alcohol in a dropping funnel.
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Reaction Execution: While stirring the ethyl propiolate solution at room temperature, add the diethylamine solution dropwise over 30-45 minutes. An exothermic reaction will be observed; maintain the temperature near ambient with a water bath if necessary.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3.5 hours to ensure complete conversion.
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Solvent Removal: Remove the ethyl alcohol solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude residue is purified by vacuum distillation. Collect the fraction boiling at approximately 88 °C under 6 mmHg vacuum . This should yield the pure Ethyl 3-(diethylamino)acrylate (expect ~30 g, 87% yield).
4.3 Synthesis Workflow Diagram
Sources
- 1. 2-(Diethylamino)ethyl acrylate | C9H17NO2 | CID 17050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. hnl17_sln.html [ursula.chem.yale.edu]
